molecular formula C8H20O2Si B107863 4-Methoxybutoxy(trimethyl)silane CAS No. 16654-44-7

4-Methoxybutoxy(trimethyl)silane

Cat. No.: B107863
CAS No.: 16654-44-7
M. Wt: 176.33 g/mol
InChI Key: LNTQLIBTDFHZSV-UHFFFAOYSA-N
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Description

4-Methoxybutoxy(trimethyl)silane (CAS: 16654-44-7) is an organosilicon compound with the molecular formula C₈H₁₈O₂Si and a molecular weight of 174.31 g/mol . Its structure comprises a trimethylsilyl group linked to a 4-methoxybutoxy chain (Me₃SiO(CH₂)₄OMe). This compound is notable for its ether and silane functionalities, which render it useful in surface modification, polymer synthesis, and as a coupling agent in organic chemistry. Its methoxy-terminated alkyl chain contributes to moderate polarity and hydrolytic stability, making it suitable for applications requiring controlled reactivity .

Properties

CAS No.

16654-44-7

Molecular Formula

C8H20O2Si

Molecular Weight

176.33 g/mol

IUPAC Name

4-methoxybutoxy(trimethyl)silane

InChI

InChI=1S/C8H20O2Si/c1-9-7-5-6-8-10-11(2,3)4/h5-8H2,1-4H3

InChI Key

LNTQLIBTDFHZSV-UHFFFAOYSA-N

SMILES

COCCCCO[Si](C)(C)C

Canonical SMILES

COCCCCO[Si](C)(C)C

Synonyms

(4-Methoxybutoxy)trimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

4-Chlorobutoxy(trimethyl)silane

  • Molecular Formula : C₇H₁₇ClOSi
  • Molecular Weight : 180.74 g/mol
  • Key Features : Replaces the terminal methoxy group in 4-Methoxybutoxy(trimethyl)silane with a chlorine atom.
  • Reactivity/Applications : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., in surface grafting or crosslinking). This compound is primarily used in surface modifications and as a precursor for functionalized silanes .
  • Synthesis : Typically synthesized via chlorination of the corresponding alcohol precursor, with purification involving silica gel chromatography.

Trimethyl(p-tolyloxy)silane

  • Molecular Formula : C₁₀H₁₆OSi
  • Molecular Weight : 180.32 g/mol
  • Key Features : Features an aromatic p-tolyloxy group (aromatic ether) instead of an aliphatic chain.
  • Reactivity/Applications : The aromatic ring enhances UV stability and electron-withdrawing properties, making it suitable for gas chromatography (GC) derivatization and as a protecting group in peptide synthesis. Its hydrolytic stability is lower than this compound due to steric hindrance .

Trimethyl(1-oxo-4-phenylbutyl)silane

  • Molecular Formula : C₁₃H₂₀OSi
  • Molecular Weight : 220.39 g/mol
  • Key Features : Contains a ketone (1-oxo) and phenyl group, introducing electrophilic character.
  • Reactivity/Applications : The ketone group facilitates condensation reactions (e.g., aldol additions), while the phenyl group enhances lipophilicity. Used in specialty polymer synthesis and as an intermediate in pharmaceuticals .

(4-Bromophenyl)trimethylsilane

  • Molecular Formula : C₉H₁₃BrSi
  • Molecular Weight : 229.19 g/mol
  • Key Features : A brominated aromatic silane with a strong carbon-bromine bond.
  • Reactivity/Applications : The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions. Applications include organic electronics and ligand design .

Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)

  • Molecular Formula : C₁₃H₂₀OSi
  • Molecular Weight : 220.39 g/mol
  • Key Features : Contains a conjugated alkene (but-2-en-2-yl) and phenyl group.
  • Reactivity/Applications : The unsaturated bond allows for Diels-Alder reactions or hydrosilylation. Used in catalytic cycles and functional material synthesis .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Reactivity Highlights
This compound C₈H₁₈O₂Si 174.31 Aliphatic ether, silane Surface modification, polymers Hydrolytic stability
4-Chlorobutoxy(trimethyl)silane C₇H₁₇ClOSi 180.74 Chloroalkoxy, silane Nucleophilic substitution Leaving group utility
Trimethyl(p-tolyloxy)silane C₁₀H₁₆OSi 180.32 Aromatic ether, silane GC derivatization UV stability
Trimethyl(1-oxo-4-phenylbutyl)silane C₁₃H₂₀OSi 220.39 Ketone, phenyl, silane Pharmaceutical intermediates Electrophilic reactivity
(4-Bromophenyl)trimethylsilane C₉H₁₃BrSi 229.19 Bromoarene, silane Cross-coupling reactions Suzuki-Miyaura compatibility

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